![molecular formula C8H4Cl2N2S2 B3127287 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol CAS No. 338408-96-1](/img/structure/B3127287.png)
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Overview
Description
The compound is a derivative of 2,4-Dichlorophenol , which is a chlorinated derivative of phenol. It’s a white solid that is mildly acidic . It’s produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid .
Synthesis Analysis
While specific synthesis methods for “4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol” are not available, a related compound was synthesized in a study . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .Scientific Research Applications
Pharmacological Significance
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, as a derivative within the 1,3,4-thiadiazole class, exhibits a wide range of pharmacological activities. The extensive research on heterocyclic compounds, specifically thiadiazoles, underscores their prominence in medicinal chemistry due to their potential as pharmacological agents. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to contribute significantly to their pharmacological profiles, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This broad spectrum of biological activities has made them a focal point for drug discovery and development efforts (Mishra et al., 2015).
Synthetic Potential and Heterocyclic Compound Synthesis
The synthesis and chemical transformations of thiadiazole derivatives, including 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol, have been a subject of interest due to their synthetic potential. This class of compounds plays a crucial role in the synthesis of various heterocyclic compounds, serving as precursors for the development of fused heterocycles like 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes. The ability to create complex derivatives from thiadiazole scaffolds underlines their importance in organic synthesis and drug design (Petrov & Androsov, 2013).
Biological Activity and Medicinal Chemistry
Further emphasizing the significance of thiadiazoles in scientific research, studies have shown that 1,3,4-thiadiazole and its derivatives possess versatile pharmacological potentials, making them valuable in medicinal chemistry. These compounds are considered crucial for expressing pharmacological activity, with their structures being key components in the development of new drug-like molecules. Their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities demonstrate the critical role these heterocycles play in drug discovery and development (Lelyukh, 2019).
Mechanism of Action
Target of Action
It’s known that similar dichlorophenyl compounds have shown interactions with various targets, such as enzymes and receptors, in biological systems .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2H-thiadiazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-4-1-2-5(6(10)3-4)7-8(13)14-12-11-7/h1-3,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLYVAPABTNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNSC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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